molecular formula C12H8F2O B8308832 1-(4,7-Difluoronaphth-1-yl)-ethanone

1-(4,7-Difluoronaphth-1-yl)-ethanone

Cat. No. B8308832
M. Wt: 206.19 g/mol
InChI Key: CJIVJXVUVYWRAY-UHFFFAOYSA-N
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Patent
US05863924

Procedure details

1,6-Difluoronaphthalene (0.164 g, 1.0 mmol) was dissolved in 1,2-dichloroethane (5 mL) and cooled to 0° C. Aluminum trichloride (0.264 g, 2.0 mmol) was added as a solid to the solution. Acetic anhydride (0.1 mL, 1.0 mmol) was added slowly over 20 minutes to the solution while maintaining a temperature of 0° C. The reaction was poured onto ice-cold 10% aqueous hydrochloric acid and extracted with methylene chloride (2×10 mL). The organic layer was dried over sodium sulfate, concentrated, and purified by column chromatography to give 1-(4,7-difluoronaphth-1-yl)-ethanone as an oil (0.165 g, 80%).
Quantity
0.164 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.264 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([F:12])=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[Cl-].[Cl-].[Cl-].[Al+3].[C:17](OC(=O)C)(=[O:19])[CH3:18]>ClCCCl>[F:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([F:12])=[CH:9][CH:10]=2)[C:5]([C:17](=[O:19])[CH3:18])=[CH:4][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.164 g
Type
reactant
Smiles
FC1=CC=CC2=CC(=CC=C12)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.264 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 0° C
ADDITION
Type
ADDITION
Details
The reaction was poured onto ice-cold 10% aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C2=CC(=CC=C12)F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.165 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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